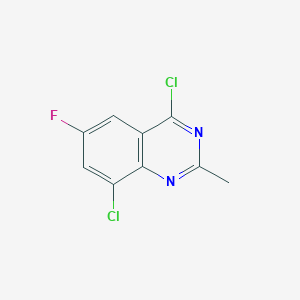
7-Hydroxy-3-(1H-imidazol-4-yl)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hydroxy-3-(1H-imidazol-4-yl)-4H-chromen-4-one is a compound that belongs to the class of chromenones, which are known for their diverse biological activities. This compound features a chromenone core with a hydroxy group at position 7 and an imidazolyl group at position 3. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3-(1H-imidazol-4-yl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-hydroxy-4H-chromen-4-one with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and scalability while minimizing waste and environmental impact. Advanced purification techniques, such as crystallization and chromatography, are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
7-Hydroxy-3-(1H-imidazol-4-yl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group at position 7 can be oxidized to form a ketone or aldehyde derivative.
Reduction: The chromenone core can be reduced to form dihydro derivatives.
Substitution: The imidazolyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced dihydro compounds, and various substituted analogs, each with distinct chemical and biological properties.
科学的研究の応用
7-Hydroxy-3-(1H-imidazol-4-yl)-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 7-Hydroxy-3-(1H-imidazol-4-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxy and imidazolyl groups play crucial roles in binding to enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by forming stable complexes with the active site or by interfering with substrate binding. Additionally, it can affect cellular signaling pathways, leading to changes in gene expression and cellular responses.
類似化合物との比較
Similar Compounds
7-Hydroxy-4H-chromen-4-one: Lacks the imidazolyl group, resulting in different biological activities.
3-(1H-Imidazol-4-yl)-4H-chromen-4-one: Lacks the hydroxy group, affecting its chemical reactivity and interactions.
7-Hydroxy-3-(1H-pyrazol-4-yl)-4H-chromen-4-one: Contains a pyrazolyl group instead of an imidazolyl group, leading to variations in biological activity.
Uniqueness
The presence of both the hydroxy and imidazolyl groups in 7-Hydroxy-3-(1H-imidazol-4-yl)-4H-chromen-4-one imparts unique chemical and biological properties. This dual functionality allows for diverse interactions with molecular targets, making it a versatile compound for various applications in research and industry.
特性
CAS番号 |
67832-78-4 |
|---|---|
分子式 |
C12H8N2O3 |
分子量 |
228.20 g/mol |
IUPAC名 |
7-hydroxy-3-(1H-imidazol-5-yl)chromen-4-one |
InChI |
InChI=1S/C12H8N2O3/c15-7-1-2-8-11(3-7)17-5-9(12(8)16)10-4-13-6-14-10/h1-6,15H,(H,13,14) |
InChIキー |
WDXIGGNZYIVLJL-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1O)OC=C(C2=O)C3=CN=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





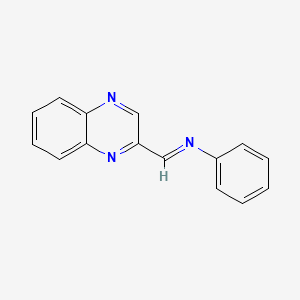
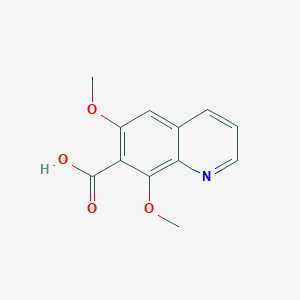
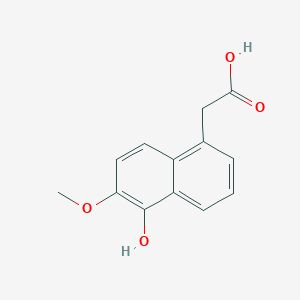

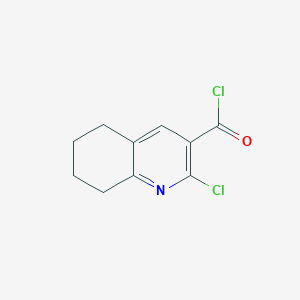
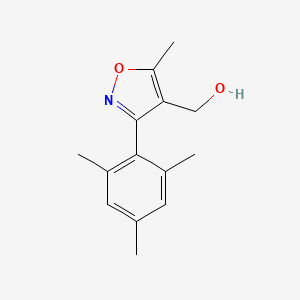
![6-Methyl-2-morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11875538.png)

![2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B11875551.png)

